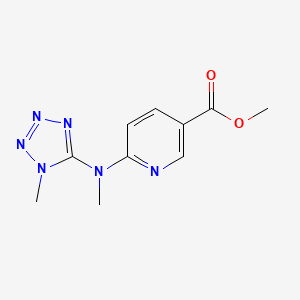
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate is an organic compound that features a nicotinate core with a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate typically involves the reaction of nicotinic acid derivatives with tetrazole-containing compounds. One common method includes the use of methyl nicotinate and 1-methyl-1H-tetrazole-5-amine under specific conditions to form the desired product. The reaction may require catalysts and specific solvents to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-tetrazol-5-amine: A related compound with similar structural features but different functional groups.
5-Methyl-1H-tetrazole: Another tetrazole derivative with distinct properties and applications.
Uniqueness
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate is unique due to its combination of a nicotinate core and a tetrazole moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C10H12N6O2 |
|---|---|
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
methyl 6-[methyl-(1-methyltetrazol-5-yl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N6O2/c1-15(10-12-13-14-16(10)2)8-5-4-7(6-11-8)9(17)18-3/h4-6H,1-3H3 |
Clave InChI |
VKCQEKCPVHWSLL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)N(C)C2=NC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)

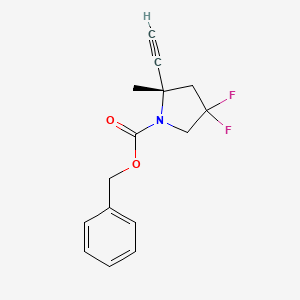
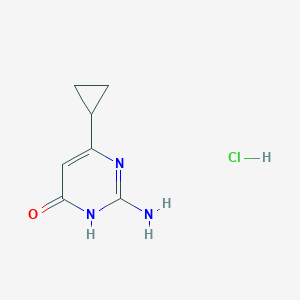
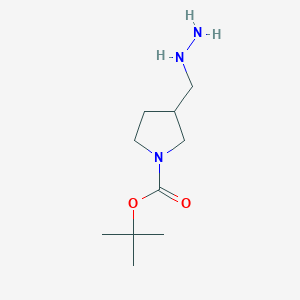

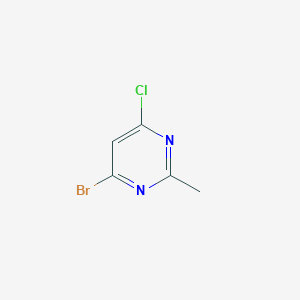



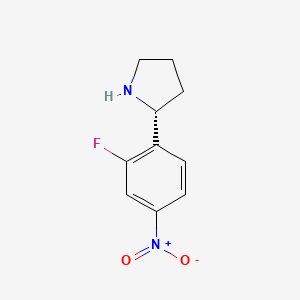
![Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-](/img/structure/B12942171.png)
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)

